molecular formula C17H18N4 B1670941 DREADD 激动剂 21 CAS No. 56296-18-5

DREADD 激动剂 21

货号 B1670941
CAS 编号: 56296-18-5
分子量: 278.35 g/mol
InChI 键: JCBYXNSOLUVGTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It is used in research and does not activate the human M3 receptor . It is also known as Compound 21 or C21 .


Molecular Structure Analysis

The molecular formula of DREADD agonist 21 is C17H18N4 . Its exact mass is 278.1531 and its molecular weight is 278.35 .


Chemical Reactions Analysis

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It has been shown to activate neurons expressing hM3Dq DREADDS and inhibit activity in neurons expressing hM4Di .

科学研究应用

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Scientific Field : Neuroscience and Pharmacology .
  • Summary of the Application : DREADD agonist 21 is used as a chemogenetic actuator for muscarinic-based DREADDs. It’s an alternative to clozapine N-oxide (CNO) for in vivo studies where metabolic conversion of CNO to clozapine is an issue .
  • Methods of Application : DREADD agonist 21 is administered in vivo and its effects are studied. For example, it has been shown to have superior brain penetration and long-lasting presence .
  • Results or Outcomes : DREADD agonist 21 has been reported to not undergo back metabolism to clozapine. It is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs .

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Modulation of Neuronal Activity : DREADD agonist 21 can be used to activate neurons expressing hM3Dq DREADDs and inhibit activity in neurons expressing hM4Di DREADDs in vivo . This allows researchers to modulate neuronal activity in a relatively noninvasive manner .

  • Study of Feeding Behavior : DREADD agonist 21-induced activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice . This can be used to study the neural circuits involved in feeding behavior .

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Study of Sleep and Wakefulness : DREADD agonist 21 can be used to modulate sleep and wakefulness by activating or inhibiting neurons in the hypothalamus and other areas of the brain involved in sleep regulation .

  • Pain Research : DREADD agonist 21 can be used in pain research to selectively activate or inhibit neurons in the pain pathway .

  • Study of Mood and Anxiety Disorders : DREADD agonist 21 can be used to modulate neuronal activity in brain regions associated with mood and anxiety disorders .

  • Addiction Research : DREADD agonist 21 can be used to study the neural circuits involved in addiction by selectively activating or inhibiting neurons in reward pathways .

安全和危害

DREADD agonist 21 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DREADD agonist 21

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DREADD agonist 21
Reactant of Route 2
Reactant of Route 2
DREADD agonist 21
Reactant of Route 3
DREADD agonist 21
Reactant of Route 4
Reactant of Route 4
DREADD agonist 21
Reactant of Route 5
DREADD agonist 21
Reactant of Route 6
DREADD agonist 21

Citations

For This Compound
171
Citations
KJ Thompson, E Khajehali, SJ Bradley… - ACS Pharmacology & …, 2018 - ACS Publications
… Here we show that DREADD agonist 21 (C21) (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) …
Number of citations: 151 pubs.acs.org
FH Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - Neuroscience letters, 2020 - Elsevier
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are chemogenetic tools commonly-used to manipulate brain activity. The most widely-used synthetic …
Number of citations: 23 www.sciencedirect.com
R Goutaudier, V Coizet, C Carcenac, S Carnicella - Plos one, 2020 - journals.plos.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a technical revolution in integrative neuroscience. However, the first used ligands exhibited dose-…
Number of citations: 29 journals.plos.org
F H. Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - bioRxiv, 2020 - biorxiv.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a chemogenetic tool commonly-used to manipulate rodent brain circuit activity. The most widely-used …
Number of citations: 0 www.biorxiv.org
HL Robinson, KL Nicholson, KL Shelton… - Behavioural Brain …, 2023 - Elsevier
Rationale Despite the increasingly pervasive use of chemogenetic tools in preclinical neuroscience research, the in vivo pharmacology of DREADD agonists remains poorly understood…
Number of citations: 3 www.sciencedirect.com
LL Ferrari, OE Ogbeide-Latario, HS Gompf… - Journal of neuroscience …, 2022 - Elsevier
Background Chemogenetics is a powerful tool to study the role of specific neuronal populations in physiology and diseases. Of particular interest, in mice, acute and specific activation …
Number of citations: 6 www.sciencedirect.com
FH Trana, LS Stella, KJ Ahna, AJ Eischa, S Yuna - scholar.archive.org
… Christopoulos, BL Roth, AB Tobin, DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo, ACS Pharmacol Transl Sci. 1 (2018) 61–72. [17] …
Number of citations: 0 scholar.archive.org
Y Aomine, Y Oyama, K Sakurai, T Macpherson… - …, 2023 - Springer
Methods We first tested the possible effect of acute ip injection of low-to-moderate (0.1, 0.3, 1, 3 mg/kg) of CNO, C21, and J60 on motivated reward-seeking behavior in wild-type mice. …
Number of citations: 4 link.springer.com
SN Orvold - 2023 - harvest.usask.ca
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have gained popularity as a tool to investigate the neural substrates of behaviour in rodents. When used with …
Number of citations: 2 harvest.usask.ca
M Jendryka, M Palchaudhuri, D Ursu, B van der Veen… - Scientific reports, 2019 - nature.com
Muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADD) gated by clozapine-N-oxide (CNO) allow selective G-protein cascade activation in genetically …
Number of citations: 215 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。